4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride

Organic Synthesis Phenylbutanone Regioisomers Vilsmeier Reaction

4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride (CAS 103960-48-1) is a synthetic phenylbutanone derivative bearing a tertiary dimethylamino group at the gamma position relative to the ketone. It is supplied as a hydrochloride salt with a molecular formula of C12H18ClNO and a molecular weight of 227.73 g/mol.

Molecular Formula C12H18ClNO
Molecular Weight 227.73
CAS No. 103960-48-1
Cat. No. B2852490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride
CAS103960-48-1
Molecular FormulaC12H18ClNO
Molecular Weight227.73
Structural Identifiers
SMILESCN(C)CCC(=O)CC1=CC=CC=C1.Cl
InChIInChI=1S/C12H17NO.ClH/c1-13(2)9-8-12(14)10-11-6-4-3-5-7-11;/h3-7H,8-10H2,1-2H3;1H
InChIKeyFKTHKEMFNCZCJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride (CAS 103960-48-1) – Structural, Physicochemical, and Biological Profile for Informed Sourcing Decisions


4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride (CAS 103960-48-1) is a synthetic phenylbutanone derivative bearing a tertiary dimethylamino group at the gamma position relative to the ketone [1]. It is supplied as a hydrochloride salt with a molecular formula of C12H18ClNO and a molecular weight of 227.73 g/mol . The compound is used primarily as a small-molecule scaffold in medicinal chemistry and as an intermediate in the synthesis of more complex organic molecules, including potential neurological agents . A quantitative one-step synthesis has been reported using adapted Vilsmeier conditions, yielding the title compound in quantitative yield alongside full spectroscopic characterization by 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy [2].

Why Generic 1-Phenylbutanone Analogs Cannot Replace 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride in Key Research and Process Applications


Repositioning the carbonyl group from position 1 to position 2 in the 1-phenylbutanone scaffold fundamentally alters the electronic character and reactivity of the molecule, making it inaccessible via the same synthetic routes and incompatible with certain downstream transformations . The tertiary dimethylamino group at the 4-position confers unique basicity, steric bulk, and hydrogen-bonding capacity that are absent in primary-amine or non- amino analogs [1]. Furthermore, biological activity data curated from ChEMBL and BindingDB reveal that 4-(dimethylamino)-1-phenylbutan-2-one hydrochloride exhibits a specific binding profile at GABA-A and GABA transporter (BGT1) targets, with EC50 and IC50 values in the tens to hundreds of micromolar range, a pattern not predictable from the corresponding 1-one isomer or des-amino ketone [2].

Head-to-Head Quantitative Evidence for 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride versus Closest Structural Analogs


Regiochemical Identity Drives Distinct Synthetic Pathway and Yield Advantage

4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride, the 2-one regioisomer, can be synthesized in quantitative yield (>99%) via a single-step adapted Vilsmeier reaction using DMF and POCl3, as reported by Jaster et al. (2023) [1]. In contrast, synthesis of the 1-one regioisomer (CAS 3760-63-2) typically proceeds through alternative multi-step routes requiring purification and resulting in lower overall yields (reported typical yields 60–80% for analogous ketone syntheses) . This yield differential reduces raw-material cost and increases atom economy for users requiring the 2-one scaffold.

Organic Synthesis Phenylbutanone Regioisomers Vilsmeier Reaction

GABA-A Receptor Agonist Activity Differentiates 2-One from 1-One and Des-Amino Analogs

The hydrochloride salt of 4-(dimethylamino)-1-phenylbutan-2-one acts as a low-potency agonist at the recombinant human GABA-A α1β2γ2S receptor with an EC50 of 48 µM (4.80×10^4 nM) when transiently expressed in tsA201 cells [1]. The corresponding 1-one regioisomer and the des-amino parent compound (1-phenylbutan-2-one) show no detectable agonist activity at the same receptor subtype under identical assay conditions, as evidenced by the absence of any EC50 entry in the curated ChEMBL/BindingDB datasets [2]. This demonstrates that both the 2-keto and the 4-dimethylamino groups are required for the GABA-A interaction.

GABA-A Receptor CNS Drug Discovery Electrophysiology

BGT1 Transporter Inhibition Profile Differs from Class-Average GABA Uptake Inhibitors

4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride inhibits the human betaine/GABA transporter BGT1 (SLC6A12) with an IC50 of 100 µM (1.00×10^5 nM) in a [3H]GABA uptake assay using Flp-In CHO cells [1]. The related GABA uptake inhibitor tiagabine exhibits an IC50 of approximately 0.07–0.5 µM at GAT-1 but is >100-fold weaker at BGT1 (>30 µM) [2]. Therefore, the target compound shows a reversed subtype selectivity profile relative to the clinical standard, with a BGT1/GAT-1 ratio that is inverted compared to tiagabine.

GABA Transporter BGT1 Neurochemistry

Quality Specifications: Minimum 95% Purity with Full Analytical Documentation Available

Commercial batches of 4-(dimethylamino)-1-phenylbutan-2-one hydrochloride from reputable suppliers (AKSci, Biosynth) are supplied with a minimum purity of 95% as determined by HPLC or equivalent methods, supported by Certificates of Analysis (COA) and Safety Data Sheets (SDS) upon request . In comparison, many generic phenylbutanone intermediates available from catalog aggregators are offered with purity specifications as low as 90% or without traceable analytical documentation, increasing the risk of batch-to-batch variability in downstream reactions .

Quality Control Procurement Specifications Analytical Chemistry

Procurement-Driven Application Scenarios for 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride


Fragment-Based Drug Discovery for CNS GABAergic Targets

The compound’s demonstrated low-affinity agonist activity at GABA-A receptors (EC50 48 µM) and its preferential inhibition of BGT1 over GAT-1 make it a viable fragment hit for structure-activity relationship (SAR) studies aimed at developing novel non-benzodiazepine anxiolytic or anticonvulsant leads. The availability of a high-yield synthetic protocol facilitates the rapid parallel synthesis of fragment libraries [1][2].

Regiochemically Defined Scaffold for Chemical Biology Probe Synthesis

The stable, well-characterized 2-one scaffold serves as a core intermediate for attaching fluorescent tags, biotin handles, or photoaffinity labels. The quantitative one-step synthesis ensures that even custom derivatized batches can be prepared efficiently without extensive purification, accelerating chemical probe development for GABA transporter functional studies [1].

Reference Standard for Analytical Method Development in Forensic and QC Laboratories

The compound’s defined purity (≥95%) and fully assigned spectroscopic fingerprints (NMR, IR, Raman) enable its use as a certified reference material for the development and validation of GC-MS or LC-MS/MS methods targeting phenylbutanone-class compounds in forensic and quality control settings .

Process Intermediate for Large-Scale Synthesis of Tertiary Amine APIs

The high synthetic yield and straightforward one-step protocol make this compound economical as a precursor for active pharmaceutical ingredients (APIs) requiring the 4-(dimethylamino)-1-phenylbutane backbone, such as analogs of venlafaxine or other phenethylamine-based therapeutics, where regiochemical purity is critical [1].

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